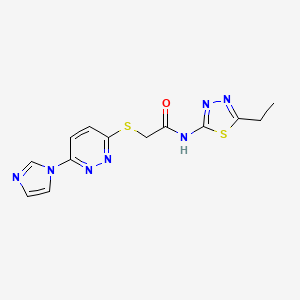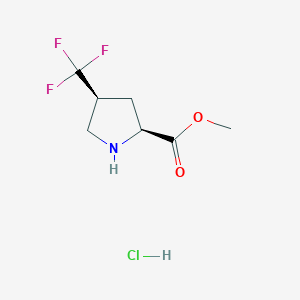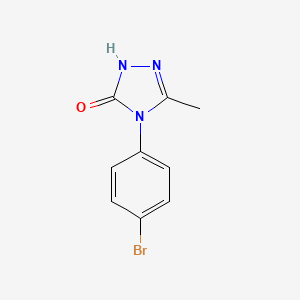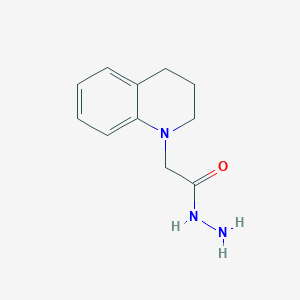![molecular formula C20H20N4O3 B3002079 7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 459418-22-5](/img/structure/B3002079.png)
7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine" is a derivative of the triazolopyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. The structural features of similar compounds have been determined using various analytical methods, including X-ray diffraction and spectroscopy .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves multi-component reactions, where aminoazoles react with esters and aldehydes to form the desired products . Organoiodine-mediated synthesis is another method used to obtain triazolopyrimidines, as demonstrated in the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, which showed significant antibacterial activity . The reaction of 7-chloro compounds with sodium methoxide at low temperatures can also lead to the formation of 5-methyl-7-methoxy-s-triazolo[1,5-a]pyrimidines, with subsequent rearrangements of the alkyl group .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a dihydropyrimidine ring, which can exist in different conformations, such as an unevenly planar boat conformation, due to steric strain . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods can predict structural parameters and vibrational frequencies, which are then compared with experimental data . The presence of short intermolecular contacts and the steric strain in the molecule can lead to a twisted conformation of the dihydrocycle .
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, including cyclocondensation with hydroxylamine or hydrazine, leading to the formation of new heterocyclic systems . The reaction with α, β-unsaturated carbonyl compounds can result in alkylation followed by cyclocondensation, yielding triazoloquinazolines . The influence of steric and electronic factors on the imine-enamine equilibrium in solutions of synthesized triazolopyrimidines has also been examined .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure and the nature of substituents on the ring system. The crystal structure, solvate forms, and hydrogen-bonding interactions can lead to different supramolecular architectures . The molecular electrostatic potential (MEP) map and frontier molecular orbitals provide insights into the reactivity and interaction of the compound with other molecules . The presence of methoxy and dimethoxyphenyl groups in the compound of interest suggests potential modifications in its physical and chemical properties compared to the related compounds discussed in the literature.
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-25-15-7-4-13(5-8-15)16-11-17(24-20(23-16)21-12-22-24)14-6-9-18(26-2)19(10-14)27-3/h4-12,17H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMBUBOWNFUZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one](/img/structure/B3001996.png)
![Methyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B3001999.png)



![Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate](/img/structure/B3002003.png)

![4,6-Diazaspiro[2.4]heptane-5,7-dione](/img/structure/B3002006.png)
![6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3002007.png)


![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002011.png)

